

An In-depth Technical Guide to 2-Bromo-6-iodopyridin-3-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-6-iodopyridin-3-ol

Cat. No.: B142197

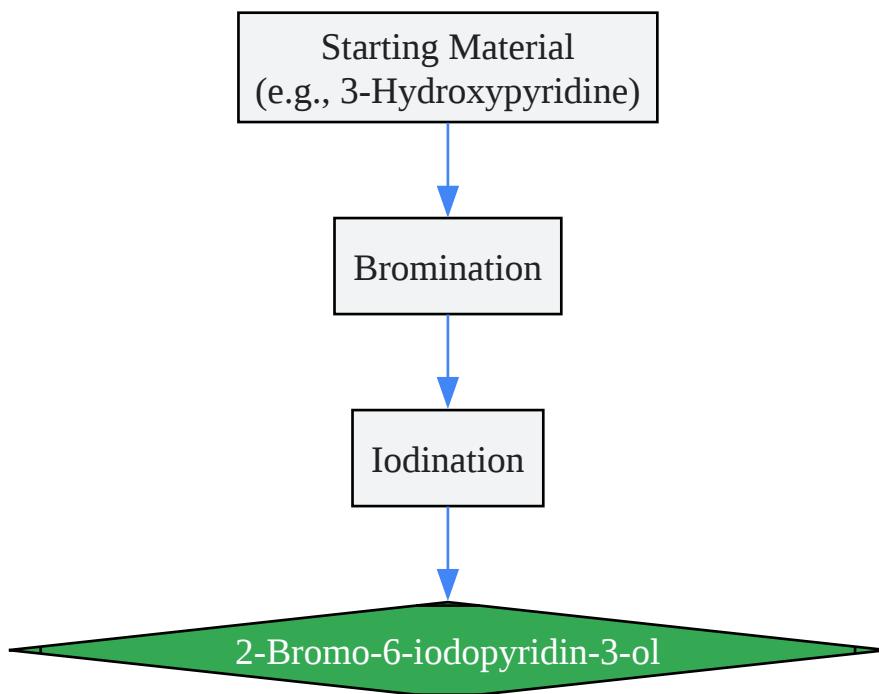
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 129611-32-1

This technical guide provides a comprehensive overview of **2-Bromo-6-iodopyridin-3-ol**, a halogenated pyridinol derivative. Due to the limited publicly available experimental data for this specific compound, this guide leverages information on structurally related compounds and general principles of medicinal chemistry to offer insights into its potential properties, synthesis, and biological applications.

Chemical and Physical Properties


2-Bromo-6-iodopyridin-3-ol is a polysubstituted pyridine ring containing a bromine atom, an iodine atom, and a hydroxyl group. These functional groups are anticipated to significantly influence its reactivity and biological profile. Key identifying information is summarized in the table below.

Property	Value
CAS Number	129611-32-1 [1] [2]
Molecular Formula	C5H3BrINO [1]
Molecular Weight	299.89 g/mol [1]
Synonyms	2-Bromo-3-hydroxy-6-iodopyridine, 2-Bromo-6-iodo-3-pyridinol [2]
Appearance	White to Brown powder or crystal
Purity	Typically available at >95% or ≥98%

Note: Experimental data for properties such as melting point, boiling point, and solubility are not readily available in the surveyed literature.

Potential Synthesis

While a specific, validated experimental protocol for the synthesis of **2-Bromo-6-iodopyridin-3-ol** is not extensively documented in publicly accessible literature, a plausible synthetic route can be conceptualized based on established methods for the preparation of halogenated pyridinols. A potential pathway could involve the following key steps:

[Click to download full resolution via product page](#)

Caption: A conceptual workflow for the synthesis of **2-Bromo-6-iodopyridin-3-ol**.

A more detailed, though speculative, protocol based on the synthesis of a related compound, 5-bromo-3-iodo-pyridin-2-ol, could be adapted.^[3] This would likely involve the protection of the hydroxyl group, followed by sequential halogenation reactions. The choice of halogenating agents and reaction conditions would be critical to control the regioselectivity of the substitutions.

Reactivity and Use in Organic Synthesis

The presence of two different halogen atoms (bromine and iodine) at positions 2 and 6, along with a hydroxyl group at position 3, makes **2-Bromo-6-iodopyridin-3-ol** a potentially versatile building block in organic synthesis. The differential reactivity of the C-Br and C-I bonds in palladium-catalyzed cross-coupling reactions could allow for selective functionalization at either position. This is a common strategy in the synthesis of complex substituted pyridines.^[4]

The pyridine core is a "privileged scaffold" in medicinal chemistry, and this compound could serve as a starting material for the synthesis of novel compounds with potential therapeutic applications.^{[5][6]}

Potential Biological Activity (Inferred)

There is currently no publicly available information on the biological activity of **2-Bromo-6-iodopyridin-3-ol**. However, the broader class of halogenated pyridin-3-ol derivatives has been investigated for various biological activities.^[5] Therefore, it is plausible that derivatives of this compound could exhibit similar properties.

Anticancer Activity: Numerous pyridine derivatives have demonstrated potential as anticancer agents. The presence and position of halogen atoms can significantly influence their cytotoxic and antiproliferative effects.^[5]

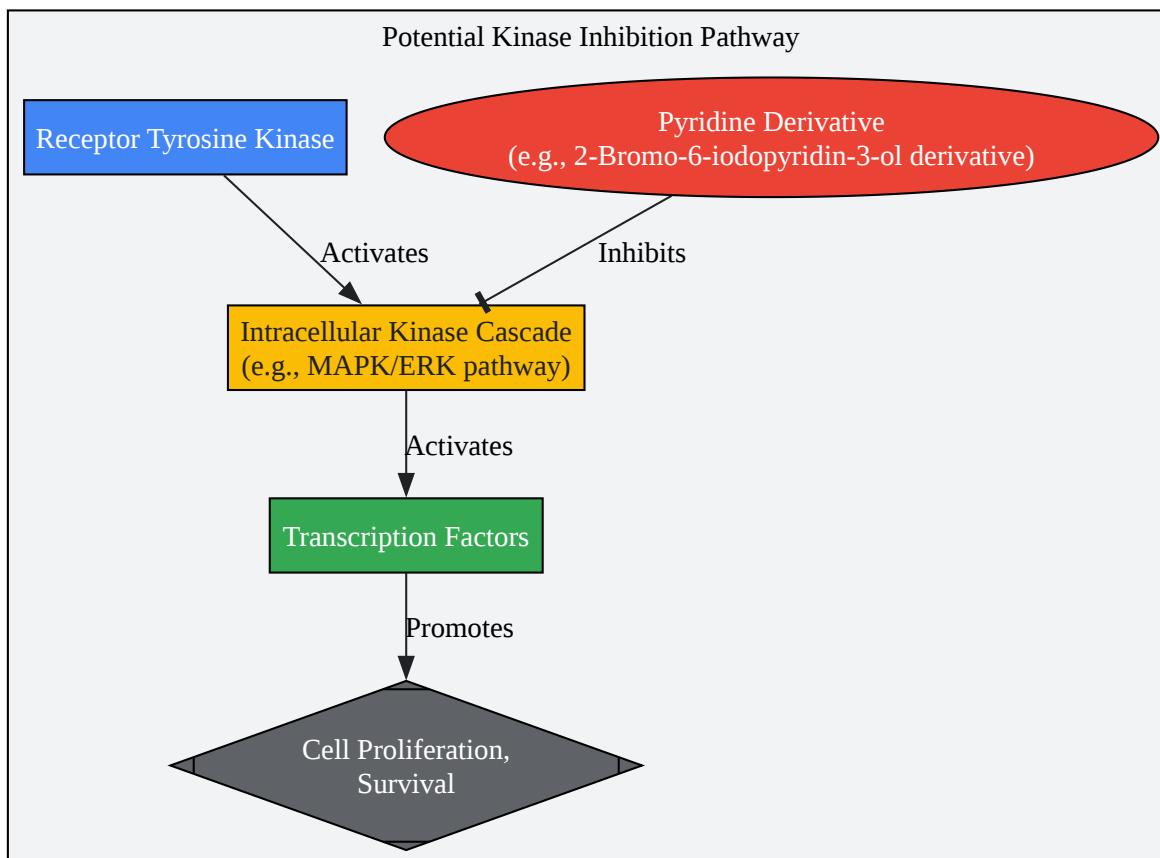
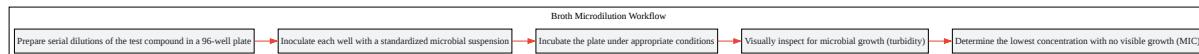
Antimicrobial Activity: Halogenated pyridines have also been explored for their antibacterial and antifungal properties. The introduction of halogens can enhance the antimicrobial potency of the parent compound.^[5]

Experimental Protocols for Biological Evaluation (Hypothetical)

Should researchers wish to investigate the biological potential of **2-Bromo-6-iodopyridin-3-ol** or its derivatives, the following standard experimental protocols could be employed.

In Vitro Anticancer Activity Assessment: MTT Assay

A common method to evaluate the in vitro anticancer activity of novel compounds is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the MTT assay to screen for anticancer activity.

Antimicrobial Activity Assessment: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- 2. 2-Bromo-6-iodopyridin-3-ol | 129611-32-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 3. Page loading... [guidechem.com]
- 4. Synthesis of 2,6-disubstituted pyridin-3-yl C-2'-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Bromo-6-iodopyridin-3-ol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b142197#2-bromo-6-iodopyridin-3-ol-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com